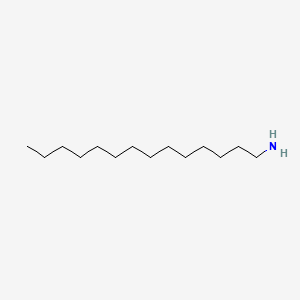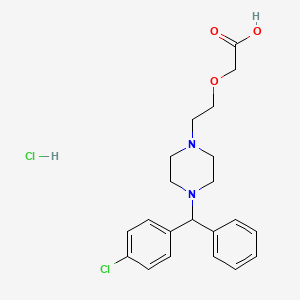
sodium;tetradecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone . It is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties. Dexamethasone is widely used in the treatment of various conditions, including allergies, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dexamethasone is synthesized through a multi-step process starting from pregnenolone . The synthesis involves several key steps, including fluorination, hydroxylation, and methylation. The reaction conditions typically involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of dexamethasone involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dexamethasone undergoes various chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ketone groups in dexamethasone.
Substitution: Halogenation and hydroxylation are common substitution reactions involving dexamethasone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation uses hydrogen peroxide or other hydroxylating agents
Major Products Formed: The major products formed from these reactions include various dexamethasone derivatives and metabolites, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dexamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Extensively used in clinical research to study its effects on inflammation, immune response, and various diseases.
Industry: Utilized in the pharmaceutical industry for the development of anti-inflammatory and immunosuppressant drugs .
Wirkmechanismus
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
- Prednisolone
- Hydrocortisone
- Betamethasone
Comparison: Dexamethasone is unique due to its higher potency and longer duration of action compared to other glucocorticoids like prednisolone and hydrocortisone. Betamethasone is structurally similar but has different pharmacokinetic properties. Dexamethasone’s fluorination at the 9α position and methylation at the 16α position contribute to its enhanced anti-inflammatory activity and reduced mineralocorticoid effects .
Eigenschaften
IUPAC Name |
sodium;tetradecane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFACLKQYVTXNS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B7802911.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate](/img/structure/B7802919.png)





![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate](/img/structure/B7802971.png)
